molecular formula C11H16N2O B12936449 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine CAS No. 77023-17-7

1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine

Cat. No.: B12936449
CAS No.: 77023-17-7
M. Wt: 192.26 g/mol
InChI Key: XVRKDNRYFGDSGS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine: is a heterocyclic compound with the molecular formula C11H16N2O It is characterized by the presence of an imidazolidine ring substituted with a dimethyl group and an oxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylimidazolidin-2-one with oxepin under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepin derivatives, while reduction can produce reduced imidazolidine derivatives .

Scientific Research Applications

1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 1,3-Dimethylimidazolidin-2-one
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1-Methyl-2-pyrrolidinone
  • N,N-Dimethylformamide

Uniqueness: 1,3-Dimethyl-2-(oxepin-2-yl)imidazolidine is unique due to the presence of both an imidazolidine ring and an oxepin ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

77023-17-7

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3-dimethyl-2-(oxepin-2-yl)imidazolidine

InChI

InChI=1S/C11H16N2O/c1-12-7-8-13(2)11(12)10-6-4-3-5-9-14-10/h3-6,9,11H,7-8H2,1-2H3

InChI Key

XVRKDNRYFGDSGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C1C2=CC=CC=CO2)C

Origin of Product

United States

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